4,6-Dimethyl-2H-pyran-2-one

Enzyme Inhibition CYP1A2 Carbonic Anhydrase

Choose this specific 2-pyrone when your research demands a non-substitutable photochemical precursor for generating 1,3-dimethylcyclobutadiene in solid-state environments—a pathway unique to this methylation pattern. For CYP1A2 (IC50 4.5 mM) or carbonic anhydrase IX (Ki 2.47 µM) assay development, its defined inhibition profile eliminates variability. Fragrance developers benefit from a peer-reviewed RIFM safety dossier (systemic exposure 0.00083 mg/kg/day), reducing in-house testing burdens versus uncharacterized pyrone analogs. Solid form (mp 48–50°C) ensures predictable handling.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 675-09-2
Cat. No. B1583522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2H-pyran-2-one
CAS675-09-2
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(=C1)C
InChIInChI=1S/C7H8O2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
InChIKeyIXYLIUKQQQXXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2H-pyran-2-one (CAS 675-09-2) Procurement and Technical Baseline Guide


4,6-Dimethyl-2H-pyran-2-one (CAS 675-09-2), also known as 4,6-dimethyl-α-pyrone, is a heterocyclic organic compound belonging to the 2-pyrone class [1]. It is a versatile building block in organic synthesis, particularly for the preparation of cyclobutadiene derivatives and host-guest complexes . The compound is also a subject of safety assessments for fragrance ingredient applications, with established exposure and toxicological profiles [2].

Why 4,6-Dimethyl-2H-pyran-2-one Cannot Be Simply Substituted with Other 2-Pyrones


The 2-pyrone scaffold is susceptible to significant changes in both chemical reactivity and biological target engagement based on subtle differences in substitution patterns. 4,6-Dimethyl-2H-pyran-2-one exhibits a distinct combination of physicochemical properties (e.g., melting point, logP) and a specific enzyme inhibition profile that differentiates it from unsubstituted 2-pyrone or other methyl-substituted analogs . For example, its lack of an acidic hydroxyl group alters its reactivity in hydrogenation reactions compared to hydroxylated analogs [1], while its specific methylation pattern influences π-bond fixation and long-range coupling constants, as demonstrated by NMR studies [2]. These differences directly impact its suitability in specific synthetic transformations and its performance in biological assays, making direct substitution a scientifically unsound practice.

Quantitative Differentiation Evidence for 4,6-Dimethyl-2H-pyran-2-one


Enzyme Inhibition Selectivity Profile: CYP1A2 vs. Carbonic Anhydrase

4,6-Dimethyl-2H-pyran-2-one demonstrates a marked difference in inhibitory potency between human cytochrome P450 1A2 (CYP1A2) and human carbonic anhydrase IX (CA9). The compound exhibits weak inhibition of CYP1A2 with an IC50 of 4.50E+6 nM (4.5 mM) [1], whereas it shows more potent inhibition of CA9 with a Ki of 2.47E+3 nM (2.47 µM) [2]. This represents an approximate 1800-fold difference in potency between the two targets, indicating a selectivity profile that may be relevant for applications where off-target CYP inhibition is a concern.

Enzyme Inhibition CYP1A2 Carbonic Anhydrase Selectivity

Safety Margin for Fragrance Applications: Defined Exposure and Risk Thresholds

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) provides a quantified safety profile for 4,6-dimethyl-2H-pyran-2-one as a fragrance ingredient [1]. The assessment determined a total systemic exposure of 0.00083 mg/kg/day for fine fragrance use [1]. Furthermore, the exposure levels are below the Threshold of Toxicological Concern (TTC) for repeated dose toxicity and reproductive toxicity [1]. This contrasts with many unsubstituted or hydroxylated 2-pyrones for which such detailed, favorable exposure and safety data may be unavailable, representing a key procurement advantage.

Toxicology Safety Assessment Fragrance RIFM

Distinct Physicochemical Properties: Melting Point and Partition Coefficient

4,6-Dimethyl-2H-pyran-2-one exhibits a sharp melting point range of 48-50 °C and a calculated logP value of 0.98-1.26 , indicating moderate lipophilicity. In comparison, the parent compound 2H-pyran-2-one is a liquid at room temperature with a significantly lower logP (approximately -0.5 to 0). This difference in physical state and lipophilicity can influence handling, purification, and formulation characteristics, making 4,6-dimethyl-2H-pyran-2-one a preferable solid intermediate for certain synthetic procedures or a more suitable fragrance ingredient in specific product matrices.

Physicochemical Properties Melting Point LogP Formulation

Synthetic Utility in Cyclobutadiene Generation: A Unique Photochemical Application

4,6-Dimethyl-2H-pyran-2-one serves as a specific precursor for the photochemical generation of 1,3-dimethylcyclobutadiene when immobilized in a guanidinium-sulfonate-calixarene (G4C) crystalline network [1]. This transformation is highly specific to this dimethylated α-pyrone, as the unsubstituted α-pyrone undergoes a different α-cleavage photoreaction to yield an aldehyde-ketene [2]. This distinct photochemical pathway, enabled by the 4,6-dimethyl substitution pattern, makes this compound uniquely valuable for studying antiaromatic systems and performing solid-state photochemistry.

Photochemistry Cyclobutadiene Matrix Isolation Host-Guest Chemistry

Optimal Application Scenarios for Procuring 4,6-Dimethyl-2H-pyran-2-one


Enzymology Studies Requiring a Selective Weak CYP1A2 Inhibitor

For research focused on cytochrome P450 enzymes, particularly where a weak but measurable CYP1A2 inhibitor is needed for assay development or as a control compound, 4,6-dimethyl-2H-pyran-2-one (IC50 4.5 mM) offers a defined, low-potency interaction [1]. Its significantly higher potency against carbonic anhydrase IX (Ki 2.47 µM) provides an additional dimension for selectivity profiling [1]. This compound is a superior choice over other 2-pyrones that may lack this specific, characterized inhibition profile.

Development of New Fragrance Formulations with a Pre-Assessed Safety Profile

Procurement for fragrance development should prioritize 4,6-dimethyl-2H-pyran-2-one due to the availability of a peer-reviewed RIFM safety assessment [1]. The assessment provides concrete exposure metrics (e.g., total systemic exposure of 0.00083 mg/kg/day) and concludes that exposures are below the TTC for key toxicological endpoints. This pre-existing safety dossier reduces the burden and cost of in-house safety testing compared to using structurally similar but less-characterized pyrone analogs.

Synthesis and Study of Strained Antiaromatic Molecules like Cyclobutadiene

Researchers aiming to generate and study 1,3-dimethylcyclobutadiene in a solid-state or confined environment must use 4,6-dimethyl-2H-pyran-2-one as the specific photochemical precursor [1]. The unique substitution pattern directs the photoreaction toward cyclobutadiene formation, a pathway not observed with the parent α-pyrone [2]. This makes the compound an essential and non-substitutable reagent for this specialized area of physical organic chemistry and materials science.

Organic Synthesis Requiring a Crystalline, Non-Hydroxylated 2-Pyrone Intermediate

In synthetic sequences where a solid, non-acidic 2-pyrone building block is desired, 4,6-dimethyl-2H-pyran-2-one is advantageous over liquid or hydroxylated analogs. Its melting point of 48-50 °C and lack of a reactive hydroxyl group provide predictable handling and reaction behavior, as demonstrated in its use in hydrogenation studies [1]. Its physicochemical profile (logP 0.98-1.26) may also favor partitioning and reaction outcomes in organic solvents compared to more hydrophilic pyrones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dimethyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.